3-Bromo-5-pyrrolidin-3-ylphenol;hydrobromide 3-Bromo-5-pyrrolidin-3-ylphenol;hydrobromide
Brand Name: Vulcanchem
CAS No.: 2580199-60-4
VCID: VC5516455
InChI: InChI=1S/C10H12BrNO.BrH/c11-9-3-8(4-10(13)5-9)7-1-2-12-6-7;/h3-5,7,12-13H,1-2,6H2;1H
SMILES: C1CNCC1C2=CC(=CC(=C2)Br)O.Br
Molecular Formula: C10H13Br2NO
Molecular Weight: 323.028

3-Bromo-5-pyrrolidin-3-ylphenol;hydrobromide

CAS No.: 2580199-60-4

Cat. No.: VC5516455

Molecular Formula: C10H13Br2NO

Molecular Weight: 323.028

* For research use only. Not for human or veterinary use.

3-Bromo-5-pyrrolidin-3-ylphenol;hydrobromide - 2580199-60-4

CAS No. 2580199-60-4
Molecular Formula C10H13Br2NO
Molecular Weight 323.028
IUPAC Name 3-bromo-5-pyrrolidin-3-ylphenol;hydrobromide
Standard InChI InChI=1S/C10H12BrNO.BrH/c11-9-3-8(4-10(13)5-9)7-1-2-12-6-7;/h3-5,7,12-13H,1-2,6H2;1H
Standard InChI Key VGLNNGMFCXKFIC-UHFFFAOYSA-N
SMILES C1CNCC1C2=CC(=CC(=C2)Br)O.Br

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a phenol ring substituted at the 3-position with bromine and at the 5-position with a pyrrolidine group, protonated as a hydrobromide salt. The pyrrolidine ring, a five-membered secondary amine, introduces conformational flexibility, potentially enhancing binding interactions in biological systems. The InChIKey (VGLNNGMFCXKFIC-UHFFFAOYSA-N) and SMILES (C1CNCC1C2=CC(=CC(=C2)Br)O.Br) descriptors confirm this arrangement, with the hydrobromide counterion stabilizing the protonated amine.

Solubility and Stability

Solubility data for 3-bromo-5-pyrrolidin-3-ylphenol hydrobromide remain unreported, though analogous bromophenols exhibit limited aqueous solubility, often requiring polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol . Stability under ambient conditions is likely compromised by the phenol’s acidity (pKa10\text{pKa} \approx 10) and the hydrobromide’s hygroscopicity, necessitating inert storage atmospheres .

Synthesis and Optimization

Reaction Pathways

While explicit synthetic protocols for this compound are undocumented, its preparation likely involves sequential functionalization of a phenol precursor. A plausible route begins with 5-pyrrolidin-3-ylphenol, followed by electrophilic bromination using Br2\text{Br}_2 or N\text{N}-bromosuccinimide (NBS) in a dichloromethane or acetic acid medium. Subsequent hydrobromide salt formation could proceed via treatment with aqueous HBr, precipitating the product for isolation.

Industrial Considerations

Scale-up challenges include controlling regioselectivity during bromination and minimizing pyrrolidine ring oxidation. Continuous flow reactors might enhance yield by improving heat transfer and reaction homogeneity, while chromatographic purification or recrystallization from ethanol/water mixtures could achieve >95% purity .

Challenges and Future Directions

Current limitations include the absence of solubility, stability, and bioactivity data. Prioritized research should encompass:

  • Comprehensive Solubility Profiling: Determine solubility in pharmaceutically relevant solvents (e.g., PEG 400, cyclodextrins).

  • In Vitro Screening: Evaluate cytotoxicity and antimicrobial efficacy using standard assays (e.g., MIC against S. aureus).

  • Salt Form Optimization: Explore alternative counterions (e.g., mesylate, besylate) to improve crystallinity and shelf-life.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator